3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indol-4-one
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Overview
Description
6,6-Dimethyl 3-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl 3-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through multicomponent reactions involving active methylene compounds, arylglyoxals, and cyclic enaminones . A typical synthetic route involves the condensation of 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl 3-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
6,6-Dimethyl 3-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl 3-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroindole: A related compound used in the synthesis of chiral tetraaryl-substituted methanes.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another indole derivative used as a building block for more complex molecules.
Uniqueness
The presence of the 6,6-dimethyl and 3-ethyl groups distinguishes it from other indole derivatives, potentially offering unique biological activities and synthetic utility .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indol-4-one |
InChI |
InChI=1S/C12H17NO/c1-4-8-7-13-9-5-12(2,3)6-10(14)11(8)9/h7,13H,4-6H2,1-3H3 |
InChI Key |
YQDWURVQAVGRCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C(=O)CC(C2)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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